molecular formula C15H12BrN3O4 B3907103 4-bromo-N'-[(4-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide

4-bromo-N'-[(4-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide

Cat. No. B3907103
M. Wt: 378.18 g/mol
InChI Key: SDLNDGALUJQNQX-UHFFFAOYSA-N
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Description

4-bromo-N'-[(4-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is synthesized through a series of chemical reactions and has been studied extensively for its mechanism of action and physiological effects.

Scientific Research Applications

4-bromo-N'-[(4-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide has potential applications in various fields of scientific research. The compound has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Additionally, the compound has been studied for its potential use as a fluorescent probe for imaging biological systems.

Mechanism of Action

The mechanism of action of 4-bromo-N'-[(4-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in cancer growth and inflammation. The compound has been shown to inhibit the activity of certain kinases and transcription factors that are involved in cancer cell proliferation and survival. It has also been shown to inhibit the production of pro-inflammatory cytokines in animal models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N'-[(4-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide have been studied extensively. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in animal models. It has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromo-N'-[(4-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide in lab experiments is its potential as a fluorescent probe for imaging biological systems. The compound has a high quantum yield and can be used to visualize cellular structures and processes. Additionally, the compound has shown promising results in inhibiting cancer growth and reducing inflammation, making it a potential therapeutic agent. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in biological systems.

Future Directions

There are several future directions for research on 4-bromo-N'-[(4-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, more studies are needed to determine the efficacy of the compound as a therapeutic agent for cancer and inflammation. Finally, further research is needed to explore the potential use of the compound as a fluorescent probe for imaging biological systems.

properties

IUPAC Name

[(Z)-[amino-(4-bromophenyl)methylidene]amino] 4-methyl-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O4/c1-9-2-3-11(8-13(9)19(21)22)15(20)23-18-14(17)10-4-6-12(16)7-5-10/h2-8H,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLNDGALUJQNQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)Br)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)Br)\N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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